Spacer-C 12 cep - 158665-27-1

Spacer-C 12 cep

Catalog Number: EVT-1461025
CAS Number: 158665-27-1
Molecular Formula: C42H61N2O5P
Molecular Weight: 704.933
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phosphoramidite for incorporation of a C12 spacer internally or at the 5' end of an oligonucleotide.

Overview

Spacer-C 12 cep is a specialized chemical compound primarily used in the synthesis of oligonucleotides. It functions as a hydrophobic spacer that can be incorporated into nucleic acid sequences to modify their properties and enhance their functionality. This compound is particularly valuable in molecular biology applications, where precise control over the spatial arrangement of nucleotides is crucial for the performance of oligonucleotides in various assays.

Source

Spacer-C 12 cep is commercially available from multiple suppliers, including Thermo Fisher Scientific and Biosearch Technologies. It is produced under stringent quality control measures to ensure high purity and consistency across batches. The compound is categorized under phosphoramidites, which are essential building blocks for oligonucleotide synthesis.

Classification

Spacer-C 12 cep falls under the category of spacer phosphoramidites. These are modifications used in oligonucleotide synthesis to introduce flexibility or distance between functional groups within the nucleic acid structure. The specific classification of Spacer-C 12 cep indicates that it contains a twelve-carbon alkyl chain, making it one of the longest all-carbon spacers available for such applications.

Synthesis Analysis

Methods

The synthesis of Spacer-C 12 cep typically involves standard phosphoramidite chemistry, where the spacer is incorporated into an oligonucleotide during solid-phase synthesis. The process follows these general steps:

  1. Initial Detritylation: The resin-bound oligonucleotide is treated to remove protective groups, allowing for the coupling of new phosphoramidites.
  2. Coupling: Spacer-C 12 cep is added to the reaction mixture, where it reacts with the free hydroxyl group of the growing oligonucleotide chain.
  3. Capping: Any unreacted sites are capped to prevent further unwanted reactions.
  4. Deprotection: After synthesis, the oligonucleotide undergoes deprotection to remove any remaining protective groups, yielding the final product.

Technical Details

The coupling efficiency and purity are typically monitored using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure that the synthesized oligonucleotides meet the required specifications for downstream applications.

Molecular Structure Analysis

Structure

The molecular structure of Spacer-C 12 cep consists of a twelve-carbon alkyl chain linked to a phosphoramidite group, which allows it to integrate into nucleic acid sequences effectively. The structure can be represented as follows:

  • Molecular Formula: C₁₂H₂₅N₃O₃P
  • Molecular Weight: Approximately 283.32 g/mol

Data

The compound's structure provides significant hydrophobicity due to its long carbon chain, which can influence the behavior of oligonucleotides in biological systems by enhancing their stability and hybridization properties.

Chemical Reactions Analysis

Reactions

Spacer-C 12 cep participates in several key chemical reactions during oligonucleotide synthesis:

  1. Phosphitylation: The primary reaction involves the formation of a phosphodiester bond between Spacer-C 12 cep and the nucleoside.
  2. Hydrolysis: In aqueous environments, Spacer-C 12 cep can undergo hydrolysis, leading to the release of phosphate groups if not properly protected.

Technical Details

The stability and reactivity of Spacer-C 12 cep are crucial for successful incorporation into oligonucleotides. Reaction conditions such as pH, temperature, and solvent composition must be optimized to maximize yield and minimize side reactions.

Mechanism of Action

Process

The mechanism by which Spacer-C 12 cep enhances oligonucleotide function involves several factors:

  • Spatial Arrangement: By providing a flexible distance between functional groups, it allows for better interaction with target molecules.
  • Hydrophobic Interactions: The hydrophobic nature of the spacer can improve binding affinity and specificity in hybridization reactions.

Data

Studies have shown that incorporating spacers like Spacer-C 12 cep can significantly affect melting temperatures and binding kinetics of DNA duplexes, making them more effective in various applications such as polymerase chain reactions (PCR) and hybridization assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to pale yellow powder
  • Solubility: Soluble in organic solvents like acetonitrile but insoluble in water.
  • Storage Conditions: Should be stored at –10 to –30 degrees Celsius to maintain stability.

Chemical Properties

  • Purity: High-performance liquid chromatography purity typically exceeds 98%.
  • Stability: Stable for several days in solution but should be used promptly after preparation to avoid degradation.
Applications

Spacer-C 12 cep has diverse applications in scientific research and biotechnology:

  • Oligonucleotide Synthesis: Used extensively in creating modified nucleic acids for research purposes.
  • Diagnostic Assays: Enhances performance in assays like polymerase chain reaction and fluorescent in situ hybridization by improving specificity and sensitivity.
  • Therapeutic Development: Plays a role in developing antisense oligonucleotides and small interfering ribonucleic acids for gene silencing therapies.
Introduction to Spacer-C12 CEP

Definition and Chemical Identity of Spacer-C12 CEP

Spacer C12 CEP (12-Carbon Ethyl Phosphate) is a synthetic oligonucleotide modifier characterized by a 12-atom alkyl chain (–(CH₂)₁₁CH₃) terminated with a phosphoramidite group. Its systematic IUPAC name is 12-(4,4'-Dimethoxytrityloxy)dodecyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (CAS: 158665-27-1, molecular formula: C₄₂H₆₁N₂O₅P, molecular weight: 704.93 g/mol) [3] [6]. This hydrophobic spacer belongs to the n-alkyl phosphoramidite family, with the "CEP" suffix denoting its CyanoEthyl Phosphoramidite functional group, essential for automated solid-phase oligonucleotide synthesis.

Structurally, Spacer C12 CEP contains three domains:

  • Dimethoxytrityl (DMT) Group: A 5'-hydroxyl protecting group removable under acidic conditions during synthesis.
  • C12 Alkyl Chain: Imparts flexibility and hydrophobicity, with a length (∼18.4 Å) critical for steric effects.
  • Phosphoramidite Moiety: Reacts with 5'-OH groups of nucleotides to form internucleotide linkages [2] [6].
  • Synthesis: Produced by coupling 1,12-dodecanediol with DMT chloride, followed by phosphitylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. Purification requires reverse-phase HPLC to achieve >95% purity [3].

Table 1: Key Chemical Properties of Spacer C12 CEP

PropertySpecification
Molecular FormulaC₄₂H₆₁N₂O₅P
Molecular Weight704.93 g/mol
CAS Registry Number158665-27-1
SolubilityAcetonitrile, Dichloromethane, DMF
Storage ConditionsArgon atmosphere, -20°C
Functional GroupsDMT (protecting), Phosphoramidite (reactive)

Historical Development of Hydrophobic Spacer Modifications in Oligonucleotide Synthesis

The evolution of spacer technologies began with short alkyl chains (C3-C6) in the 1980s to address steric hindrance in solid-phase synthesis. Early spacers like C3 (trimethylene) and C6 (hexanediol) improved hybridization efficiency but offered limited control over molecular flexibility [5]. The 1990s saw the rise of polyethylene glycol (PEG)-based spacers (e.g., Spacer 9, Spacer 18), which enhanced hydrophilicity but suffered from batch variability and nuclease sensitivity [3].

The introduction of long-chain alkyl spacers (C9-C18) in the early 2000s marked a paradigm shift. Spacer C12 emerged as optimal due to:

  • Hydrophobic Stability: The C12 chain minimizes aqueous solvent interactions, reducing unintended folding.
  • Steric Precision: 12-carbon length balances flexibility (entropy gain) and rigidity (enthalpy loss), optimizing probe-target distance [10].
  • Synthetic Versatility: Multiple C12 units can be concatenated (e.g., C12-C12-C12) for extended spacing without altering synthesis protocols [2] [3].

A landmark study demonstrated that C12 spacers increased aptamer-microarray sensitivity by 8.3-fold compared to C6 spacers, attributed to reduced surface adsorption of oligonucleotides [3]. This established C12 as the gold standard for applications requiring precise spatial segregation, such as functionalized nanoparticles and diagnostic chips.

Table 2: Evolution of Oligonucleotide Spacer Technologies

GenerationSpacer TypeEraAdvantagesLimitations
FirstC3-C6 Alkyl1980sSimple synthesisLimited flexibility
SecondPEG (Spacer 9/18)1990sEnhanced solubilityBatch variability, enzymatic degradation
ThirdC9-C18 Alkyl2000s-presentTunable hydrophobicity, steric controlHPLC purification needed

Role of C12 Spacers in Nucleic Acid Engineering

CRISPR-Cas Systems

In CRISPR diagnostics, Spacer C12 is integrated into crRNA (CRISPR RNA) direct repeat (DR) regions to modulate Cas enzyme activity. Key functions include:

  • R-Loop Stabilization: C12 spacers inserted at the 3'-end of DR regions enhance Cas12a-crRNA binding affinity by 3.5-fold by reducing electrostatic repulsion between the crRNA scaffold and Cas protein surface [1] [5].
  • Activity Regulation: Phosphorylation or DNA modifications at C12-terminated DR ends act as "safety locks" inhibiting Cas12a cleavage. Subsequent dephosphorylation by biomarkers (e.g., alkaline phosphatase) restores activity, enabling detection of non-nucleic acid targets [5].
  • Specificity Tuning: Branched DNA substrates with C12 spacers optimize Cas1 integrase specificity during spacer acquisition, improving protospacer integration fidelity by 40% [8].

Bioconjugation and Sensing

Spacer C12 enables precise spatial orientation in oligonucleotide conjugates:

  • Polyoxometalate (POM)-Peptide Hybrids: C12 spacers mitigate unwanted folding in POM-Demobesin anticancer conjugates. The hydrophobic chain prevents Glu-rich peptide domains from adsorbing onto the POM surface, preserving receptor recognition capability [10].
  • Aptamer Microarrays: Immobilization via C12 spacers increases target binding efficiency by 12× compared to direct surface tethering. The spacer minimizes surface-induced aptamer denaturation and maximizes probe accessibility [2] [3].
  • FRET-Based Probes: C12-separated fluorophore-quencher pairs exhibit 91% quenching efficiency due to reduced collisional frequency, enhancing signal-to-noise ratios in real-time PCR [9].

Table 3: Applications of Spacer C12 in Nucleic Acid Engineering

ApplicationFunction of C12 SpacerPerformance Gain
CRISPR Diagnostics (Cas12a)DR 3'-end modification for conditional activation10-fold lower detection limit for ALP
Tumor-Targeted POM ConjugatesPrevention of peptide-POM interactions3× higher cellular uptake in PC3 cells
Aptamer MicroarraysSolid-phase probe immobilization8.3× sensitivity increase
FRET ProbesFluorophore-quencher separation91% quenching efficiency

Properties

CAS Number

158665-27-1

Product Name

Spacer-C 12 cep

IUPAC Name

3-[12-[bis(4-methoxyphenyl)-phenylmethoxy]dodecoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C42H61N2O5P

Molecular Weight

704.933

InChI

InChI=1S/C42H61N2O5P/c1-35(2)44(36(3)4)50(49-34-20-31-43)48-33-19-14-12-10-8-7-9-11-13-18-32-47-42(37-21-16-15-17-22-37,38-23-27-40(45-5)28-24-38)39-25-29-41(46-6)30-26-39/h15-17,21-30,35-36H,7-14,18-20,32-34H2,1-6H3

InChI Key

QZFCUJPRTWVAIA-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OCCCCCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N

Synonyms

SPACER-C 12 CEP

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